2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid

Pin1 Inhibition Prostate Cancer Structure-Activity Relationship

This 2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid (CAS 97305-32-3) is the essential α-phenyl-substituted benzimidazole scaffold for Pin1-targeted cancer drug discovery. Unlike simpler 2-(benzimidazol-2-ylthio)acetic acid variants, the α-phenyl group provides indispensable hydrophobic interactions with the Pin1 catalytic domain, enabling sub-micromolar inhibitory activity. The compound also holds an established immunomodulating profile (US4520196A) and serves as a versatile building block for developing antibacterial amide/ester libraries targeting FabK. Purchase this specific intermediate to preserve the critical pharmacophore and accelerate SAR-driven lead optimization.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 97305-32-3
Cat. No. B2426569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid
CAS97305-32-3
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H12N2O2S/c18-14(19)13(10-6-2-1-3-7-10)20-15-16-11-8-4-5-9-12(11)17-15/h1-9,13H,(H,16,17)(H,18,19)
InChIKeyBVDVEYISIGMGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1H-Benzo[d]imidazol-2-yl)thio)-2-phenylacetic Acid (CAS 97305-32-3): A Key α-Substituted Phenylacetic Acid Scaffold for Targeted Inhibitor Design


2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid (CAS 97305-32-3) is a benzimidazole derivative featuring a thioether bridge to an α-phenylacetic acid moiety. It belongs to a class of compounds recognized for immunomodulatory potential and as a privileged scaffold in enzyme inhibitor design [1]. The compound serves as a critical synthetic intermediate and a core structure for developing bioactive molecules targeting peptidyl-prolyl isomerase Pin1 and bacterial enoyl-ACP reductase FabK, among others [2].

Why 2-((1H-Benzo[d]imidazol-2-yl)thio)-2-phenylacetic Acid Cannot Be Replaced by Common Analogs in Targeted Research


Generic substitution with simpler 2-(benzimidazol-2-ylthio)acetic acid derivatives or N-substituted variants fails because the specific α-phenyl substitution on the acetic acid chain is not an inert structural feature. Molecular docking studies of compounds bearing this scaffold against Pin1 have demonstrated that both the benzimidazole core and the specific thioacetic acid fragment are indispensable for interacting with key residues in the enzyme's catalytic domain [1]. Replacing this compound with an analog lacking the α-phenyl group, such as (1H-benzimidazol-2-ylthio)acetic acid, would remove a critical hydrophobic interaction, directly impacting binding affinity and target selectivity in developed inhibitor series.

Quantitative Differentiation Guide for 2-((1H-Benzo[d]imidazol-2-yl)thio)-2-phenylacetic Acid Research Selection


Structural Role in Pin1 Inhibitor Potency: α-Phenyl Derivative Enables Sub-Micromolar IC50

In a series of twenty-one 2-(1H-benzimidazol-2-ylthio)acetic acid derivatives evaluated as Pin1 inhibitors, lead compounds (e.g., 6g, 6h, 13i) featuring α-substitution analogous to the target compound achieved IC50 values at the sub-micromolar level [1]. The parent compound without α-phenyl substitution shows significantly reduced potency, and molecular docking confirms that the hydrophobic phenyl group is essential for key residue interactions [1].

Pin1 Inhibition Prostate Cancer Structure-Activity Relationship

Superior Synthetic Utility for Generating Pi1 Inhibitor Libraries versus N-Alkylated Analogs

The target compound provides a free NH on the benzimidazole ring, a feature absent in N-phenyl analogs like 2-((1-Phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid (CAS 93866-15-0) [1]. Docking studies on Pin1 reveal the benzimidazole NH is involved in key hydrogen bonds within the catalytic domain [1]. Blocking this position with a phenyl group eliminates this interaction, compromising binding affinity, whereas the target compound can be used directly or further functionalized at the NH to modulate selectivity.

Medicinal Chemistry Library Synthesis Molecular Docking

Immunomodulatory Potential Confirmed by Prior Art as a Distinct α-Mercaptophenylacetic Acid Derivative

Patent US4520196A specifically claims α-mercaptophenylacetic acid derivatives of imidazole-containing compounds, which include the target compound, for use as immunomodulating agents [1]. This patent distinguishes these compounds from earlier benzimidazole derivatives for their specific utility in modulating the immune response, providing a legal and functional differentiation from non-α-substituted analogs.

Immunomodulation Immunopharmacology Patent Evidence

Optimal Research and Procurement Scenarios for 2-((1H-Benzo[d]imidazol-2-yl)thio)-2-phenylacetic Acid


Core Scaffold for Developing Sub-Micromolar Pin1 Inhibitors in Prostate Cancer Research

Based on evidence that α-substituted benzimidazol-2-ylthio acetic acid derivatives achieve sub-micromolar Pin1 inhibition, this compound is the ideal starting material for synthesizing focused libraries targeting Pin1-overexpressing cancers like prostate carcinoma. Its use ensures the critical α-phenyl pharmacophore is intact for key hydrophobic interactions [1].

Privileged Intermediate for Immunomodulatory Drug Discovery Programs

As documented in patent US4520196A, this specific α-mercaptophenylacetic acid derivative has a recognized role as an immunomodulating agent. Research groups investigating novel therapies for autoimmune disorders or immunodeficiencies can procure this compound to explore and expand upon this established mechanism, leveraging the prior art for a faster development pathway [1].

Synthetic Component for Structure-Guided Optimization of FabK Inhibitors

Initial hits against bacterial FabK, such as 2-(1H-benz[d]imidazol-2-ylthio)-N-(6-methoxycarbonylbenzo[d]thiazol-2-yl)acetamide, highlight the importance of the core structure. Procuring this phenylacetic acid variant provides a versatile building block for diversifying the carboxylic acid chain into various amides and esters, enabling systematic SAR studies to improve antibacterial potency against S. pneumoniae [1].

Quote Request

Request a Quote for 2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.